molecular formula C9H7N3O4 B1291803 Methyl 6-nitro-1H-indazole-4-carboxylate CAS No. 885518-55-8

Methyl 6-nitro-1H-indazole-4-carboxylate

Cat. No.: B1291803
CAS No.: 885518-55-8
M. Wt: 221.17 g/mol
InChI Key: HOJSKHUYDHPZKX-UHFFFAOYSA-N
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Description

Methyl 6-nitro-1H-indazole-4-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyrazole ring

Scientific Research Applications

Methyl 6-nitro-1H-indazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active indazole derivatives with potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is utilized in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

Safety and Hazards

“Methyl 6-nitro-1H-indazole-4-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-nitro-1H-indazole-4-carboxylate typically involves the nitration of methyl 1H-indazole-4-carboxylate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. After the nitration reaction, the product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form the corresponding amino derivative. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants such as tin(II) chloride.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used for these transformations.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products:

    Reduction: Methyl 6-amino-1H-indazole-4-carboxylate.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • Methyl 1H-indazole-4-carboxylate
  • Methyl 6-amino-1H-indazole-4-carboxylate
  • Methyl 6-chloro-1H-indazole-4-carboxylate

Comparison: Methyl 6-nitro-1H-indazole-4-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its amino and chloro analogs, the nitro compound is more prone to reduction and nucleophilic substitution reactions, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

methyl 6-nitro-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)6-2-5(12(14)15)3-8-7(6)4-10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJSKHUYDHPZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NNC2=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646144
Record name Methyl 6-nitro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-55-8
Record name 1H-Indazole-4-carboxylic acid, 6-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-nitro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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